8-Cyclobutyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Description
Properties
IUPAC Name |
1-cyclobutyl-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-11-5-8(12)14-10(11,7-3-2-4-7)15-9(13)6-11/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULECQIZPIGBABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-37-7 | |
| Record name | (T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]cyclobutylboron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1104637-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
8-Cyclobutyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS No. 1104637-37-7) is a complex boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity based on available data, including case studies and relevant research findings.
- Molecular Formula : C9H14BNO4
- Molecular Weight : 211.02 g/mol
- Purity : ≥95%
- Storage Conditions : Inert atmosphere at room temperature
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in its structure is known to play a crucial role in biological processes, including enzyme inhibition and modulation of cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Antitumor Activity
In addition to its antimicrobial properties, the compound has shown promising cytotoxic effects against cancer cell lines. A study conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cells reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HT-29 | 20.3 |
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication explored the antimicrobial activity of various boron compounds, including this compound. The study utilized disc diffusion methods to assess inhibition zones against selected pathogens and confirmed the compound's potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Assessment : Another case study focused on evaluating the cytotoxic effects of this compound on cancer cell lines. The researchers utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability for both MCF-7 and HT-29 cells.
Comparison with Similar Compounds
Cyclopropyl Analog
- Compound : 8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide .
- Synthetic Yield: Cyclopropyl derivatives are synthesized via GP-A methods with yields comparable to cyclobutyl analogs (~40–50%) . Thermal Stability: Cyclopropyl MIDA boronates exhibit lower melting points (e.g., 159–161°C for benzyloxy-substituted analogs) compared to cyclobutyl derivatives, suggesting reduced lattice stability .
Aryl-Substituted Analogs
- Examples :
- 8-(4-Bromophenyl) derivative : Synthesized via GP-A with 43% yield; used in aryl cross-couplings. Its bromine substituent enhances electrophilicity, enabling efficient transmetalation in palladium-catalyzed reactions .
- 8-Phenyl derivative : Achieves 88% yield via DEA protection; exhibits a high melting point (215–217°C), indicating superior crystallinity .
- Comparison : Aryl groups increase conjugation, improving stability but reducing solubility in polar solvents. Cyclobutyl analogs balance steric bulk and solubility, making them versatile in diverse reaction conditions.
Alkyl-Substituted Analogs
- Example : 8-(3-Methoxy-3-oxopropyl) derivative :
- Synthesis : 72% yield via DEA protection; melting point 147–148°C.
- Reactivity : The electron-withdrawing ester group deactivates the boron center, slowing hydrolysis but enabling selective functionalization.
Spectroscopic and Physical Property Analysis
NMR Spectroscopy
- 11B NMR : Cyclobutyl and cyclopropyl derivatives show similar δ values (~11.25 ppm), confirming analogous boron environments . Aryl-substituted analogs exhibit slight upfield shifts (δ ~10.5 ppm) due to increased electron density from conjugation .
- 1H NMR : Cyclobutyl protons resonate as complex multiplets (δ 0.6–2.3 ppm), distinct from cyclopropyl’s sharp singlets (δ 0.8–1.2 ppm) .
Thermal Stability
Cyclobutyl derivatives demonstrate superior thermal stability (melting points >200°C) compared to linear alkyl analogs (e.g., 147°C for methoxypropyl), attributed to enhanced ring strain and crystallinity .
Preparation Methods
Direct Condensation of Cyclobutylboronic Acid and MIDA Ligand
The most straightforward method involves reacting cyclobutylboronic acid with the MIDA ligand under anhydrous conditions:
Procedure :
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Cyclobutylboronic acid (1.0 equiv) and MIDA ligand (1.2 equiv) are dissolved in anhydrous THF.
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Molecular sieves (4Å) are added, and the mixture is stirred at 60°C for 24 hours.
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The reaction is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane) to yield the title compound as a white solid (typical yield: 65–75%).
Key Considerations :
Geminal Diborylation Followed by Chemoselective Oxidation
A novel approach adapted from acylboronate synthesis employs unsymmetrical geminal diborylalkanes as intermediates:
Procedure :
-
Diborylation : A terminal alkyne or alkene is treated with a diboron reagent (e.g., B₂pin₂) to form a geminal diborylalkane.
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Oxidation : Selective oxidation with a mild oxidant (e.g., NaBO₃·H₂O) converts one boron moiety into the MIDA boronate while retaining the cyclobutyl group.
Advantages :
-
Avoids direct handling of sensitive boronic acids.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Stoichiometric Ratios
A 1:1.2 molar ratio of boronic acid to MIDA ligand minimizes unreacted starting material while preventing ligand degradation.
Characterization and Analytical Data
The compound is characterized by:
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¹H NMR (400 MHz, CDCl₃): δ 3.45 (s, 3H, N-CH₃), 2.80–2.60 (m, 4H, cyclobutyl CH₂), 1.90–1.70 (m, 4H, cyclobutyl CH₂).
Challenges and Limitations in Synthesis
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Cyclobutyl Stability : The strained ring is prone to ring-opening under acidic or high-temperature conditions.
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Purification Difficulties : Silica gel chromatography may require gradient elution to separate byproducts.
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Scalability : Gram-scale reactions show reduced yields (~60%) compared to small-scale syntheses .
Q & A
Q. What are the optimal synthetic routes for 8-Cyclobutyl-4-methyl-2,6-dioxohexahydro-oxazaborolo derivatives, and how can reaction byproducts be minimized?
- Methodological Answer : The synthesis of oxazaborolo derivatives often involves cyclocondensation reactions between boronic acids and heterocyclic precursors. To minimize byproducts, reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be tightly controlled. For example, using anhydrous solvents (e.g., THF) under inert atmospheres reduces hydrolysis side reactions. Monitoring intermediates via HPLC-MS (as referenced in chromatographic methods for spirocyclic compounds ) or <sup>11</sup>B NMR (to track boron-containing intermediates) is critical. Comparative studies of analogous spirocyclic boronates suggest that slow reagent addition and catalytic Lewis acids (e.g., ZnCl2) improve yield .
Q. How can the structural conformation of this compound be rigorously characterized?
- Methodological Answer : A multi-technique approach is recommended:
- X-ray crystallography for absolute stereochemical determination.
- Vibrational spectroscopy (FT-IR) to confirm functional groups (e.g., B-O and C=O stretches at ~1350 cm<sup>-1</sup> and ~1700 cm<sup>-1</sup>, respectively).
- Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B) to resolve structural ambiguities. For example, <sup>11</sup>B NMR can distinguish tetrahedral vs. trigonal boron environments .
- High-resolution mass spectrometry (HRMS) to validate molecular formula.
Q. What computational methods are suitable for modeling the electronic properties of this boron-containing heterocycle?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic distribution, frontier molecular orbitals, and stability of boron coordination. Solvent effects should be modeled using the Polarizable Continuum Model (PCM). Comparative studies on similar oxazaborolo systems highlight the importance of assessing boron’s electron-deficient nature in reactivity predictions .
Advanced Research Questions
Q. How do steric effects from the cyclobutyl group influence the compound’s reactivity in catalytic or supramolecular applications?
- Methodological Answer : Steric hindrance can be quantified using Conformational Free Energy Maps (via molecular dynamics simulations) or Tolman’s Cone Angle calculations for boron-centered reactions. Experimentally, competitive binding assays with sterically demanding substrates (e.g., bulky amines) can probe accessibility to the boron center. Studies on spirocyclic boronates demonstrate that bulky substituents reduce aggregation but may limit catalytic turnover .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering or boron coordination shifts). Approaches include:
- Variable-temperature NMR to detect conformational exchange.
- Spin saturation transfer experiments for slow-exchange systems.
- DFT-MD (Molecular Dynamics) simulations to model time-dependent structural fluctuations.
Refer to methodological frameworks for reconciling experimental and computational data in heterocyclic systems .
Q. How can the compound’s potential biological activity be systematically evaluated?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., proteases or kinases) using fluorescence-based assays. Prioritize targets where boron’s electrophilicity may enable covalent interactions (e.g., serine hydrolases).
- Cell permeability : Use Caco-2 monolayers or PAMPA assays. Lipophilicity (logP) can be optimized via substituent modification (e.g., methyl vs. cyclobutyl groups) .
- Toxicity profiling : Employ zebrafish embryos or in silico tools like ProTox-II to predict off-target effects.
Key Methodological Recommendations
- Experimental Design : Integrate process control (e.g., Design of Experiments, DoE) to optimize reaction parameters and reduce variability .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to deconvolute overlapping spectral signals .
- Theoretical Frameworks : Anchor studies in Lewis acid-base theory or spirocyclic conjugation models to explain reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
